tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate
Overview
Description
tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclopentylmethyl group, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 2-(cyclopentylmethyl)-3-hydroxypropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid in water, sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or substituted amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving carbamate hydrolysis. It serves as a model substrate for investigating the activity of carbamate-hydrolyzing enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the selective modification of functional groups during drug synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate involves its hydrolysis to release the active amine. The hydrolysis is catalyzed by enzymes such as esterases and carbamate hydrolases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, leading to the desired biological effect.
Comparison with Similar Compounds
- tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate
- tert-butyl N-[2-(cyclopentylmethyl)-3-aminopropyl]carbamate
- tert-butyl N-[2-(cyclopentylmethyl)-3-methoxypropyl]carbamate
Comparison:
- tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate has a ketone group instead of a hydroxy group, which affects its reactivity and stability.
- tert-butyl N-[2-(cyclopentylmethyl)-3-aminopropyl]carbamate contains an amine group, making it more basic and reactive towards electrophiles.
- tert-butyl N-[2-(cyclopentylmethyl)-3-methoxypropyl]carbamate has a methoxy group, which influences its solubility and reactivity in nucleophilic substitution reactions.
The uniqueness of tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate lies in its hydroxypropyl group, which provides specific reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWQVSVRYCVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.